Phorbol-13,20-diacetate
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Overview
Description
Phorbol-13,20-diacetate is a diterpenoid compound with the molecular formula C24H32O8 and a molecular weight of 448.51 g/mol . It is a derivative of phorbol, a natural product found in the seeds of the Croton tiglium plant. This compound is known for its biological activity, particularly its ability to activate protein kinase C (PKC), making it a valuable tool in biochemical and pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phorbol-13,20-diacetate typically involves multiple steps, starting from phorbol or its derivatives. One common method includes the acetylation of phorbol at the 13 and 20 positions using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure selective acetylation.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis and the need for specialized equipment and conditions. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale for research purposes .
Chemical Reactions Analysis
Types of Reactions
Phorbol-13,20-diacetate undergoes various chemical reactions, including:
Substitution: Substitution reactions involve the replacement of functional groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically conducted in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological and chemical properties .
Scientific Research Applications
Phorbol-13,20-diacetate has a wide range of applications in scientific research:
Mechanism of Action
Phorbol-13,20-diacetate exerts its effects primarily through the activation of protein kinase C (PKC). This activation occurs via binding to the regulatory domain of PKC, leading to its translocation to the cell membrane and subsequent phosphorylation of target proteins . The activation of PKC triggers various downstream signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Phorbol-13,20-diacetate is unique among phorbol esters due to its specific acetylation pattern. Similar compounds include:
Phorbol-12,13-diacetate: Another phorbol ester with acetyl groups at different positions, known for its potent biological activity.
12-O-tetradecanoylphorbol-13-acetate (TPA): A well-known phorbol ester used extensively in research for its ability to activate PKC.
Phorbol-12,13-didecanoate: A phorbol ester with decanoate groups, also used in studies involving PKC activation.
This compound stands out due to its unique acetylation at the 13 and 20 positions, which may confer distinct biological properties and applications.
Properties
CAS No. |
41621-85-6 |
---|---|
Molecular Formula |
C24H32O8 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(13-acetyloxy-1,6,14-trihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl)methyl acetate |
InChI |
InChI=1S/C24H32O8/c1-11-7-17-22(29,19(11)27)9-15(10-31-13(3)25)8-16-18-21(5,6)24(18,32-14(4)26)20(28)12(2)23(16,17)30/h7-8,12,16-18,20,28-30H,9-10H2,1-6H3 |
InChI Key |
VCQRVYCLJARKLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)O |
Origin of Product |
United States |
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